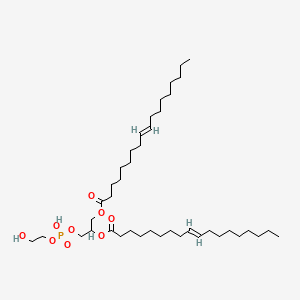

Lipofectin

Beschreibung

Eigenschaften

CAS-Nummer |

76391-83-8 |

|---|---|

Molekularformel |

C41H77O9P |

Molekulargewicht |

745 g/mol |

IUPAC-Name |

[3-[hydroxy(2-hydroxyethoxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C41H77O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39,42H,3-16,21-38H2,1-2H3,(H,45,46)/b19-17+,20-18+ |

InChI-Schlüssel |

HMNZFMSWFCAGGW-XPWSMXQVSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCO)OC(=O)CCCCCCCC=CCCCCCCCC |

Isomerische SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCO)OC(=O)CCCCCCC/C=C/CCCCCCCC |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCO)OC(=O)CCCCCCCC=CCCCCCCCC |

Synonyme |

1,2-dielaidoylphosphatidylethanolamine 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine 1,2-dioleoylglycero-3-phosphoethanolamine 1,2-dioleoylphosphatidylethanolamine 1,2-DOPE 1-2-di-(9-octadecenoyl)-sn-glycero-3-phosphoethethanolamine 1-2-DOPE dioleoyl cephalin Lipofectin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Lipofectin Reagent: A Technical Guide to its Chemical Composition and Application in Transfection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Lipofectin® reagent, a widely utilized tool for the delivery of nucleic acids into eukaryotic cells. We will delve into its precise chemical composition, the functional roles of its components, and the cellular mechanisms governing its transfection activity. This document also presents a detailed experimental protocol for its application and visualizes the key processes through workflow and pathway diagrams.

Chemical Composition of this compound Reagent

This compound® Reagent is a liposome-based formulation designed to facilitate the entry of macromolecules, such as DNA and RNA, into cells, a process known as transfection. It is a 1:1 (w/w) mixture of a cationic lipid and a neutral helper lipid, suspended in membrane-filtered water.[1][2][3][4][5][6]

The two primary components are:

-

N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) : This is a cationic lipid, which possesses a positively charged headgroup at physiological pH.[1][2][3][4][5] This positive charge is crucial for its function, as it mediates the initial electrostatic interaction with the negatively charged phosphate backbone of nucleic acids.[7]

-

Dioleoylphosphatidylethanolamine (DOPE) : This is a neutral "helper" lipid.[1][2][3][4][5] While electrically neutral, DOPE plays a critical role in the transfection process by facilitating the endosomal escape of the nucleic acid-lipid complex.[2][3][4][8] Its conical molecular shape promotes the formation of non-bilayer lipid structures, which can destabilize the endosomal membrane and lead to the release of the cargo into the cytoplasm.[1][9][10][11]

The combination of these two lipids results in the formation of small, unilamellar liposomes that can encapsulate and condense nucleic acids into structures known as lipoplexes.

Quantitative Summary of this compound Components

| Component | Chemical Name | Type | Ratio (w/w) | Key Function |

| DOTMA | N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride | Cationic Lipid | 1 | Binds and condenses negatively charged nucleic acids. |

| DOPE | Dioleoylphosphatidylethanolamine | Neutral Helper Lipid | 1 | Facilitates endosomal escape and release of nucleic acids into the cytoplasm. |

Mechanism of this compound-Mediated Transfection

The process of transfection using this compound reagent can be broken down into several key stages, from the formation of the lipoplex to the expression of the delivered gene.

Experimental Workflow for this compound Transfection

Caption: General workflow for transfection using this compound reagent.

Signaling Pathway: Cellular Uptake and Endosomal Escape

The critical step in successful transfection is the escape of the nucleic acid from the endosome. DOPE is instrumental in this process. The acidic environment of the late endosome is thought to induce a structural change in DOPE, promoting the transition from a bilayer to a non-bilayer (hexagonal) phase. This transition disrupts the integrity of the endosomal membrane, allowing the lipoplex to fuse with it and release the nucleic acid into the cytoplasm.[2][12][13][14]

Caption: Cellular pathway of this compound-mediated gene delivery.

Detailed Experimental Protocol: Transient Transfection of Endothelial Cells

This compound reagent is particularly recommended for the transfection of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVEC).[5] The following protocol is a representative guideline for transient transfection in a 6-well plate format. Optimization is recommended for different cell types and plasmid constructs.

Materials

-

HUVEC cells

-

Complete growth medium (e.g., EGM-2)

-

Plasmid DNA of interest (high purity)

-

This compound® Reagent

-

Opti-MEM® I Reduced Serum Medium

-

6-well tissue culture plates

-

Sterile microcentrifuge tubes

Procedure

Day 1: Cell Seeding

-

Plate HUVEC cells in a 6-well plate at a density that will result in 40-60% confluency on the day of transfection (typically 1-2 x 10^5 cells per well).[5][8]

-

Incubate the cells overnight at 37°C in a CO2 incubator.

Day 2: Transfection

-

Preparation of DNA Solution: In a sterile microcentrifuge tube, dilute 1-2 µg of plasmid DNA in 100 µL of Opti-MEM® I Medium.[8] Mix gently.

-

Preparation of this compound Solution: In a separate sterile microcentrifuge tube, gently mix the this compound® Reagent vial. Dilute 2-20 µL of this compound® Reagent in 100 µL of Opti-MEM® I Medium.[5][8] Let this solution stand at room temperature for 30-45 minutes.[5][8]

-

Formation of DNA-Lipofectin Complexes: Combine the diluted DNA with the diluted this compound® Reagent (total volume will be approximately 200 µL).[5][8] Mix gently and incubate at room temperature for 10-15 minutes to allow for the formation of lipoplexes.[5][8] The solution may appear cloudy.

-

Transfection of Cells:

-

Gently wash the cells with serum-free medium.

-

Add 1.8 mL of serum-free medium to the tube containing the DNA-Lipofectin complexes. Mix gently.

-

Aspirate the wash medium from the cells and add the 2 mL of the complex-containing medium to the well.

-

Gently rock the plate back and forth to distribute the complexes evenly.

-

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-24 hours.[5][8]

-

Post-Transfection: Add 4 mL of complete growth medium to each well. Alternatively, the transfection medium can be replaced with fresh, complete growth medium.

-

Assay for Gene Expression: Analyze for transgene expression 24-72 hours post-transfection.[5][8]

Quantitative Parameters for Transfection Protocol (per well of a 6-well plate)

| Parameter | Recommended Range |

| Cell Confluency at Transfection | 40-60% |

| Plasmid DNA | 1-5 µg |

| This compound® Reagent | 2-25 µL |

| Dilution Volume (DNA) | 100 µL |

| Dilution Volume (this compound) | 100 µL |

| Complex Formation Time | 10-15 minutes |

| Incubation Time with Cells | 5-24 hours |

Note: It is crucial to form the DNA-lipid complexes in a serum-free medium, as serum components can interfere with complex formation and reduce transfection efficiency.[1] While the transfection itself can be performed in the presence of serum for some cell types, optimal results are generally achieved in serum-free conditions. The ratio of DNA to this compound may need to be optimized for each cell line and plasmid to achieve maximal expression with minimal cytotoxicity.

References

- 1. benchchem.com [benchchem.com]

- 2. The role of the helper lipid dioleoylphosphatidylethanolamine (DOPE) for DNA transfection cooperating with a cationic lipid bearing ethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of dioleoyl phosphatidylethanolamine in cationic liposome mediated gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of dioleoylphosphatidylethanolamine (DOPE) in targeted gene delivery with mannosylated cationic liposomes via intravenous route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. encapsula.com [encapsula.com]

- 8. researchgate.net [researchgate.net]

- 9. Fusogenic activity of cationic lipids and lipid shape distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. research.brighton.ac.uk [research.brighton.ac.uk]

- 12. Achieving Endo/Lysosomal Escape Using Smart Nanosystems for Efficient Cellular Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Core Mechanism of Lipofectin Transfection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action for Lipofectin, a widely utilized cationic lipid-based transfection reagent. This compound facilitates the introduction of nucleic acids, such as plasmid DNA and RNA, into eukaryotic cells. The process involves a series of orchestrated steps, from the initial complex formation to the ultimate expression of the genetic material within the nucleus. Understanding these intricate mechanisms is paramount for optimizing transfection efficiency and for the development of novel gene delivery vectors.

Composition and Lipoplex Formation

This compound is a 1:1 (w/w) liposome formulation of the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and the neutral helper lipid dioleoylphosphatidylethanolamine (DOPE).[1][2][3] The process of transfection begins with the formation of a complex between the positively charged this compound reagent and the negatively charged nucleic acid backbone. This electrostatic interaction results in the condensation of the nucleic acid into a compact, positively charged particle known as a lipoplex.[4][5][6]

The formation of these lipoplexes is a critical step that protects the nucleic acid from degradation by nucleases.[4][5] The overall positive charge of the lipoplex is crucial for its subsequent interaction with the negatively charged cell membrane.[7] The process of complexation is typically performed in a serum-free medium, as proteins present in serum can interfere with the formation of the lipoplex.[1][8][9]

A general workflow for the preparation of this compound-DNA complexes is as follows:

Cellular Uptake: Interaction with the Cell Membrane and Endocytosis

The positively charged this compound-nucleic acid complexes are introduced to the cells, where they interact with the anionic proteoglycans on the cell surface. This interaction facilitates the uptake of the lipoplex into the cell, primarily through endocytosis.[5][10][11] While direct fusion with the plasma membrane has been proposed as a possible mechanism, endocytosis is considered the major pathway for the entry of lipoplexes into the cell.[12][13]

Several endocytic pathways may be involved in the internalization of lipoplexes, including clathrin-mediated endocytosis and caveolae-mediated endocytosis.[13][14] The specific pathway utilized can be cell-type dependent and can influence the subsequent intracellular fate of the lipoplex.

The general process of cellular uptake can be visualized as follows:

Endosomal Escape: A Critical Barrier

Following endocytosis, the lipoplex is encapsulated within an endosome. For the nucleic acid to reach the cytoplasm and subsequently the nucleus, it must escape from the endosome before it is degraded by lysosomal enzymes. This endosomal escape is a major rate-limiting step in transfection.[12]

The mechanism of endosomal escape for this compound is facilitated by the presence of the helper lipid DOPE.[2][3] DOPE has a cone-shaped structure that can induce a transition from a bilayer to a non-bilayer hexagonal phase, which destabilizes the endosomal membrane.[11] The interaction between the cationic lipids of the lipoplex and the anionic lipids of the endosomal membrane is also thought to play a crucial role in membrane fusion and disruption.[10][15] This interaction can lead to the formation of a pore in the endosomal membrane, allowing the nucleic acid to be released into the cytoplasm.[10]

The proposed mechanism for endosomal escape is illustrated below:

Intracellular Trafficking and Nuclear Import

Once in the cytoplasm, the nucleic acid must traverse the cytoplasm to reach the nucleus. For plasmid DNA, this journey is another significant barrier to successful transfection. The movement of lipoplex-containing vesicles within the cytoplasm can occur through random Brownian motion.[16][17]

For gene expression to occur, the plasmid DNA must enter the nucleus. In dividing cells, the nuclear envelope breaks down during mitosis, allowing the cytoplasmic DNA to be incorporated into the nucleus of the daughter cells.[7] In non-dividing cells, the DNA must be actively transported through the nuclear pore complexes.[18][19] While this compound itself does not contain a nuclear localization signal, the plasmid DNA can be coated with cellular proteins that do, facilitating its import into the nucleus.[18][19] It has been estimated that a significant number of plasmids are delivered to the cytoplasm, but only a fraction successfully reach the nucleus.[19]

The final steps of the transfection process are depicted below:

Quantitative Data Summary

The efficiency of transfection and the associated cytotoxicity are critical parameters for any transfection reagent. While extensive quantitative data for this compound across a wide range of cell lines is not as readily available as for newer reagents, some comparative data has been published. The following tables summarize available quantitative information.

Table 1: Transfection Efficiency of this compound in Various Cell Lines

| Cell Line | Transfection Efficiency (%) | Notes |

| Primary Myoblast Cells | 22.33 | Low efficiency compared to other reagents.[20] |

| Huh-7 | Low | Lower efficacy compared to RNAiMAX and Fugene.[20] |

| HepG2 | 8.29 | Lowest transfection efficacy among tested reagents.[20] |

| MCF-7 | 6.62 | Low transfection efficacy.[20] |

| Bovine Aortic Endothelial Cells (Subconfluent) | ~18.2 (with histones) | Efficiency significantly increased with the use of histones.[12] |

| Bovine Aortic Endothelial Cells (Confluent) | ~4.5 (with histones) | Efficiency increased over 10-fold with histones.[12] |

Table 2: Cell Viability after this compound Transfection

| Cell Line | Cell Viability (%) | Notes |

| Primary Myoblast Cells | 89.92 | Good safety profile.[20] |

| Huh-7 | 75.34 | Lower cytotoxicity compared to Fugene, Lipofectamine 3000, and Lipofectamine 2000.[20] |

| HepG2 | 89.54 | Lowest toxicity among tested reagents.[20] |

| MCF-7 | 92.49 | Best safety profile among tested reagents.[20] |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are summaries of key experimental protocols used to investigate the mechanism of this compound-mediated transfection.

Experimental Protocol 1: this compound-Mediated Transfection of Adherent Mammalian Cells

This protocol is a standard procedure for transfecting adherent cells in a 6-well format.[1][21]

-

Cell Seeding: One day prior to transfection, plate cells in antibiotic-free growth medium to achieve 90-95% confluence at the time of transfection.[22]

-

Preparation of DNA Solution: Dilute 1-5 µg of plasmid DNA in 100 µl of serum-free medium (e.g., Opti-MEM I Reduced Serum Medium).[1][21]

-

Preparation of this compound Solution: Gently mix the this compound reagent. Dilute 2-25 µl of this compound in 100 µl of serum-free medium.[21] Incubate at room temperature for 30-45 minutes.[1][21]

-

Complex Formation: Combine the diluted DNA and diluted this compound solutions. Mix gently and incubate at room temperature for 10-15 minutes.[1][21] The solution may appear cloudy.[1][21]

-

Transfection: Add the 200 µl of the this compound-DNA complexes to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-24 hours.[1][21]

-

Post-Transfection: Add complete growth medium to the cells. Continue to incubate for 24-48 hours before assaying for transgene expression.[21]

Experimental Protocol 2: Assessment of Nuclear Import Using Microinjection

This protocol allows for the direct assessment of the nuclear import of plasmid DNA.[19][23]

-

Cell Culture: Plate cells (e.g., NIH3T3) on glass coverslips suitable for microinjection.

-

Preparation of Injection Solution: Purify and label plasmid DNA with a fluorescent dye. The DNA can be complexed with proteins or peptides containing nuclear localization signals.

-

Microinjection: Using a micromanipulator and a microinjection system, inject the fluorescently labeled plasmid DNA directly into the cytoplasm or the nucleus of the target cells.

-

Imaging: At various time points post-injection, fix the cells and visualize the subcellular localization of the fluorescently labeled DNA using fluorescence microscopy.

-

Quantification: Quantify the nuclear and cytoplasmic fluorescence intensity to determine the efficiency of nuclear import.

Experimental Protocol 3: Investigation of Endocytosis Pathways Using Chemical Inhibitors

This protocol aims to identify the specific endocytic pathways involved in the uptake of lipoplexes.[13]

-

Cell Treatment: Pre-incubate cells with specific chemical inhibitors of different endocytosis pathways (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolae-mediated endocytosis) for a defined period.

-

Transfection: Transfect the inhibitor-treated cells with fluorescently labeled this compound-DNA complexes.

-

Analysis: After a suitable incubation period, measure the transfection efficiency (e.g., by flow cytometry for fluorescent protein expression) or quantify the cellular uptake of the fluorescently labeled complexes.

-

Interpretation: A significant reduction in transfection efficiency or uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.

By understanding these core mechanisms, researchers and drug development professionals can better optimize transfection protocols, troubleshoot experimental challenges, and design more effective non-viral gene delivery systems for therapeutic applications.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. ozbiosciences.com [ozbiosciences.com]

- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 6. Complexation of DNA and transfection reagent - Labster [theory.labster.com]

- 7. Lipofectamine - Wikipedia [en.wikipedia.org]

- 8. This compound™ Transfection Reagent, 4 mL - FAQs [thermofisher.com]

- 9. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - KR [thermofisher.com]

- 10. Endosomal escape and cytosolic penetration of macromolecules mediated by synthetic delivery agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. seas.upenn.edu [seas.upenn.edu]

- 13. scirp.org [scirp.org]

- 14. Cellular uptake of modified mRNA occurs via caveolae-mediated endocytosis, yielding high protein expression in slow-dividing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The thermodynamics of endosomal escape and DNA release from lipoplexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. The intracellular trafficking mechanism of Lipofectamine-based transfection reagents and its implication for gene delivery [escholarship.org]

- 17. The intracellular trafficking mechanism of Lipofectamine-based transfection reagents and its implication for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cell-specific nuclear import of plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytoplasmic transport and nuclear import of plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - TW [thermofisher.com]

- 22. Lipofectamine Plasmid Transfection - Bridges Lab Protocols [bridgeslab.sph.umich.edu]

- 23. Enhanced nuclear import and transfection efficiency of plasmid DNA using streptavidin-fused importin-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

Lipofectin Reagent: A Technical Guide to Nucleic Acid Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the principles and methodologies underlying nucleic acid delivery using Lipofectin™ Transfection Reagent. This compound, a pioneering cationic lipid formulation, continues to be a valuable tool for introducing DNA, RNA, and oligonucleotides into a variety of eukaryotic cells. This document elucidates the core mechanism of action, from the formation of nucleic acid-lipid complexes to their intracellular trafficking and the critical step of endosomal escape. Detailed experimental protocols for plasmid DNA and siRNA transfection are provided, alongside strategies for optimizing transfection efficiency. Furthermore, this guide presents available data on the transfection efficiency and cytotoxicity of this compound in various cell lines, offering a comparative perspective. Visual diagrams of the key molecular pathways and experimental workflows are included to facilitate a comprehensive understanding of the this compound-mediated nucleic acid delivery process.

Core Principle of this compound-Mediated Nucleic Acid Delivery

This compound Reagent is a 1:1 (w/w) liposome formulation of the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and the neutral helper lipid dioleoyl phosphatidylethanolamine (DOPE) in membrane-filtered water.[1] The fundamental principle of this compound-mediated transfection lies in the electrostatic interactions between the positively charged cationic lipids and the negatively charged phosphate backbone of nucleic acids.[2]

This interaction leads to the spontaneous self-assembly of condensed, positively charged complexes known as lipoplexes.[2] The overall positive charge of these lipoplexes facilitates their association with the negatively charged proteoglycans on the surface of mammalian cells, initiating the process of cellular uptake.[2] The primary mechanism of entry into the cell is through endocytosis.[3][4]

Once inside the cell, the lipoplex is enclosed within an endosome. For the nucleic acid to be functional, it must be released from the endosome into the cytoplasm before the endosome fuses with a lysosome, which would lead to the degradation of the nucleic acid. This process, known as endosomal escape, is a critical and often rate-limiting step in transfection.[5] The inclusion of the helper lipid DOPE in the this compound formulation is crucial for this step. DOPE's conical shape is thought to promote the transition of the endosomal membrane from a bilayer to a non-bilayer hexagonal phase, which destabilizes the membrane and facilitates the release of the nucleic acid into the cytoplasm.[1][6]

For plasmid DNA, the journey continues with translocation into the nucleus, where it can be transcribed. For siRNA and other functional RNAs, their site of action is in the cytoplasm.

Visualizing the Pathway: From Lipoplex to Nucleus

Data Presentation: Transfection Efficiency and Cytotoxicity

The performance of any transfection reagent is a balance between its efficiency in delivering nucleic acids and its impact on cell viability. The following tables summarize available data on the transfection efficiency and cytotoxicity of this compound. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, including the specific plasmid or siRNA used, the method of analysis, and the passage number of the cells.

Table 1: Transfection Efficiency of this compound Reagent in Various Cell Lines

| Cell Line | Nucleic Acid | Transfection Efficiency (%) | Method of Analysis | Reference |

| SH-SY5Y | SSO | 26.40 | Fluorescence Imaging | [7] |

| Huh-7 | SSO | Not explicitly quantified but noted as low | Fluorescence Imaging | [7] |

| HepG2 | SSO | 8.29 | Fluorescence Imaging | [7] |

| MCF-7 | SSO | 6.62 | Fluorescence Imaging | [7] |

| MDA-MB-231 | SSO | 23.73 | Fluorescence Imaging | [7] |

| Bm5 | Plasmid DNA | ~37-40 | Flow Cytometry | [8] |

| Sf-21 | Plasmid DNA | ~37-40 | Flow Cytometry | [8] |

SSO: Single-Stranded Oligonucleotide

Table 2: Cytotoxicity of this compound Reagent in Various Cell Lines

| Cell Line | Cell Viability (%) | Method of Analysis | Reference |

| Huh-7 | 75.34 | MTT Assay | [7] |

| SH-SY5Y | >90 (inferred from low toxicity) | MTT Assay | [7] |

| HepG2 | 89.54 | MTT Assay | [7] |

| MCF-7 | 92.49 | MTT Assay | [7] |

Comparative Performance:

Studies comparing this compound with newer formulations like Lipofectamine™ 2000 and Lipofectamine™ 3000 generally indicate that this compound exhibits lower transfection efficiency but is also associated with lower cytotoxicity.[9][10] For instance, in a comprehensive screen across ten cell lines, this compound consistently demonstrated one of the best safety profiles but often had the lowest transfection efficacy compared to more modern reagents.[7] This trade-off makes this compound a suitable choice for applications where maintaining high cell viability is paramount and high transfection rates are not the primary objective.

Experimental Protocols

The following protocols provide a starting point for the transfection of plasmid DNA and siRNA using this compound Reagent in a 6-well plate format. It is crucial to optimize these conditions for each specific cell line and nucleic acid to achieve the best results.

Plasmid DNA Transfection Protocol (Adherent Cells)

This protocol is a general guideline for transient or stable transfection of adherent mammalian cells.[1]

Materials:

-

This compound™ Transfection Reagent

-

Plasmid DNA (high purity, 0.5-1.0 µg/µL in sterile water or TE buffer)

-

Opti-MEM™ I Reduced Serum Medium

-

Complete growth medium

-

6-well tissue culture plates

-

Adherent mammalian cells

Experimental Workflow:

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate in 2 mL of complete growth medium without antibiotics, aiming for 40-60% confluency at the time of transfection for transient transfection, or 30-50% for stable transfection.[1][7]

-

Complex Formation (Day of Transfection): a. For each well to be transfected, dilute 1-5 µg of plasmid DNA in 100 µL of Opti-MEM™ I Reduced Serum Medium. b. In a separate tube, mix the this compound vial gently and then dilute 2-25 µL of this compound Reagent in 100 µL of Opti-MEM™ I. Incubate at room temperature for 30-45 minutes.[7] c. Combine the diluted DNA and the diluted this compound (total volume ~200 µL). Mix gently and incubate at room temperature for 10-15 minutes to allow lipoplex formation. The solution may appear cloudy.[7]

-

Transfection: a. Add the 200 µL of the lipoplex solution to the cells in the 6-well plate. b. Gently rock the plate back and forth to distribute the complexes evenly. c. Incubate the cells at 37°C in a CO₂ incubator for 5-24 hours.[7]

-

Post-Transfection: a. The following day, add 4 mL of complete growth medium to each well. It is not necessary to remove the transfection complexes. b. Incubate the cells for an additional 24-48 hours before assaying for transgene expression.[7]

siRNA Transfection Protocol (Adherent Cells)

This protocol provides a general guideline for the delivery of siRNA into adherent mammalian cells. Optimization of siRNA and this compound concentrations is critical for achieving significant gene knockdown with minimal cytotoxicity.

Materials:

-

This compound™ Transfection Reagent

-

siRNA (high purity, stock solution of 20 µM)

-

Opti-MEM™ I Reduced Serum Medium

-

Complete growth medium

-

6-well tissue culture plates

-

Adherent mammalian cells

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. scispace.com [scispace.com]

- 4. escholarship.org [escholarship.org]

- 5. BJNANO - Mechanistic insights into endosomal escape by sodium oleate-modified liposomes [beilstein-journals.org]

- 6. Comparison of transfection efficiency of polymer-based and lipid-based transfection reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines [apb.tbzmed.ac.ir]

Unlocking Cellular Secrets: A Technical Guide to Lipofectin-Mediated Transfection

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of cellular and molecular biology, the ability to efficiently introduce nucleic acids into eukaryotic cells is paramount for a myriad of research applications, from fundamental gene function studies to the development of novel therapeutics. Among the various non-viral transfection methods, liposome-mediated transfection, or lipofection, has emerged as a robust and versatile tool. This guide provides an in-depth technical overview of the core advantages of using Lipofectin, a well-established cationic lipid formulation, in cell culture.

Core Advantages of this compound

This compound is a 1:1 (w/w) liposome formulation of the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-n,n,n-trimethylammonium chloride (DOTMA) and dioleoyl phosphatidylethanolamine (DOPE).[1][2] This composition offers several key advantages for researchers:

-

High Transfection Efficiency: this compound has demonstrated high efficiency in transfecting a wide range of mammalian cell types, including those that are traditionally difficult to transfect.[3][4][5] The cationic nature of the DOTMA lipid facilitates the formation of complexes with negatively charged nucleic acids, while the DOPE helper lipid aids in the fusion of the liposome with the cell membrane, ensuring efficient delivery of the genetic material into the cytoplasm.[3][4][6]

-

Versatility in Nucleic Acid Delivery: The reagent is suitable for the transfection of various types of nucleic acids, including DNA, RNA, and oligonucleotides.[1][2] This flexibility makes it a valuable tool for a broad spectrum of experimental designs.

-

Reproducibility and Ease of Use: Compared to physical methods like electroporation, lipofection with this compound is a relatively simple and highly reproducible procedure.[3][4][5] The straightforward protocols contribute to consistent results across experiments.

-

Low Toxicity: While all transfection reagents exhibit some level of cytotoxicity, this compound is generally considered to have low toxicity, which helps to maintain cell viability and obtain more reliable experimental outcomes.[3][4] However, it is important to note that cytotoxicity can be cell-type dependent and should be optimized for each cell line.[7]

-

Suitability for Various Applications: this compound can be used for both transient and stable transfections, making it adaptable to different research goals.[1][3][4]

Mechanism of Action: A Liposomal Journey into the Cell

The process of this compound-mediated transfection begins with the spontaneous formation of lipoplexes. The positively charged this compound liposomes interact electrostatically with the negatively charged phosphate backbone of the nucleic acids.[3][4] This interaction results in the condensation of the nucleic acid and its encapsulation within the lipid bilayer, forming a compact, positively charged complex.

These lipoplexes are then introduced to the cells in culture. The overall positive charge of the lipoplexes facilitates their interaction with the negatively charged cell surface. The primary mechanism of entry into the cell is through endocytosis.[3][4][8][9] Once inside the cell and enclosed within an endosome, the "proton sponge" effect and the fusogenic properties of the DOPE lipid are thought to play a role in destabilizing the endosomal membrane.[3] This leads to the release of the nucleic acid cargo into the cytoplasm. For DNA transfection, the genetic material must then be transported to the nucleus for transcription to occur.

Quantitative Data Summary

The efficiency and cytotoxicity of this compound can vary depending on the cell type, the nature of the nucleic acid being transfected, and the specific experimental conditions. Below are tables summarizing representative quantitative data.

| Cell Line | Transfection Efficiency (%) | Cytotoxicity (%) | Reference |

| Glioma (A172, MOG-G-CCM, C6, A15A5) | Varies by cell line and liposome formulation | Varies by cell line and liposome formulation | [7] |

| Primary Hepatocytes | 5-10 | Low | [5] |

| BHK-21 | Functional (reporter plasmid) | Not specified | [2] |

Note: Direct comparative quantitative data for this compound against newer reagents is limited in recent literature. Much of the recent comparative data focuses on newer Lipofectamine formulations.

Experimental Protocol: Transient Transfection of Adherent Mammalian Cells

This protocol provides a general guideline for transfecting adherent mammalian cells in a 6-well plate format. Optimization is recommended for each cell type and plasmid.

Materials:

-

This compound™ Reagent

-

Opti-MEM™ I Reduced Serum Medium (or other serum-free medium)

-

Plasmid DNA (1-5 µg per well)

-

Adherent cells in a 6-well plate (70-90% confluent)

-

Complete growth medium

Procedure:

-

Cell Plating: The day before transfection, seed cells in a 6-well plate in their complete growth medium so that they reach 70-90% confluency at the time of transfection.[10]

-

Preparation of DNA Solution: a. In a sterile tube, dilute 1-5 µg of plasmid DNA in 100 µL of Opti-MEM™ I medium.[1] Mix gently.

-

Preparation of this compound Solution: a. Mix the this compound™ Reagent gently before use. b. In a separate sterile tube, dilute 2-25 µL of this compound™ Reagent in 100 µL of Opti-MEM™ I medium.[1] c. Incubate at room temperature for 30-45 minutes.[1]

-

Formation of DNA-Lipofectin Complexes: a. Combine the diluted DNA with the diluted this compound™ Reagent (total volume = 200 µL).[1] b. Mix gently and incubate at room temperature for 10-15 minutes to allow the complexes to form. The solution may appear cloudy.[1]

-

Transfection: a. While the complexes are incubating, gently wash the cells with serum-free medium. b. Add 1.8 mL of serum-free medium to the tube containing the DNA-Lipofectin complexes. Mix gently. c. Aspirate the wash medium from the cells and add the 2 mL of the complex-containing medium to the well.[1] d. Incubate the cells at 37°C in a CO₂ incubator for 5-24 hours.[1]

-

Post-Transfection: a. After the incubation period, replace the transfection medium with 2 mL of complete growth medium. b. Assay for gene expression 24-72 hours post-transfection.[1]

Important Considerations:

-

Serum: The presence of serum in the transfection medium can reduce efficiency. It is recommended to form the complexes in a serum-free medium.[1]

-

Antibiotics: Do not include antibiotics in the media during transfection as they can cause cell death.[1][11]

-

Optimization: The optimal ratio of DNA to this compound and the incubation times should be determined empirically for each cell line and plasmid combination.[10][12]

Visualizing the Process

To better understand the workflow and cellular mechanisms, the following diagrams illustrate the key stages of this compound-mediated transfection.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - US [thermofisher.com]

- 3. ozbiosciences.com [ozbiosciences.com]

- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Lipofectamine - Wikipedia [en.wikipedia.org]

- 7. Liposomal transfection efficiency and toxicity on glioma cell lines: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scirp.org [scirp.org]

- 10. Lipofectamine® 2000 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Cationic Lipid Transfection | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Choosing the Right Transfection Reagent for Optimal Efficiency [promega.ca]

A Landmark in Gene Delivery: The Discovery and Development of Lipofectin Transfection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of foreign genetic material into eukaryotic cells is a cornerstone of modern molecular biology, underpinning everything from basic research to the development of novel therapeutics. In 1987, a groundbreaking publication in the Proceedings of the National Academy of Sciences by Dr. Philip L. Felgner and his colleagues heralded a new era in transfection technology with the introduction of a method termed "lipofection."[1][2][3][4][5] This innovative technique, utilizing a synthetic cationic lipid, offered a simple, reproducible, and highly efficient alternative to the prevailing methods of the time, such as calcium phosphate precipitation and DEAE-dextran mediation.[1][6] This guide delves into the discovery, development, and core principles of Lipofectin, the first commercially available cationic lipid-based transfection reagent.

From Cumbersome to Cationic: The Pre-Lipofection Landscape

Prior to the advent of this compound, researchers relied on methods that, while functional, were often plagued by issues of low efficiency, poor reproducibility, and significant cytotoxicity.[7] Calcium phosphate co-precipitation, a widely used technique, was notoriously sensitive to slight variations in pH, temperature, and buffer concentrations, leading to inconsistent results.[8] The DEAE-dextran method, while simpler, was often toxic to many cell types, particularly primary cells. These challenges spurred the search for a more robust and user-friendly transfection solution.

The Genesis of this compound: Synthesis of a Novel Cationic Lipid

The breakthrough at the heart of this compound was the synthesis of a novel cationic lipid, N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA).[1][7][9] The rationale behind its design was to create a positively charged lipid that could spontaneously interact with the negatively charged phosphate backbone of nucleic acids. This electrostatic interaction would neutralize the overall charge of the DNA, facilitating its approach to and fusion with the negatively charged cell membrane.

The this compound reagent was formulated as a 1:1 (w/w) mixture of the synthetic cationic lipid DOTMA and dioleoyl phosphatidylethanolamine (DOPE), a naturally occurring neutral lipid.[10][11] This combination was then prepared as small unilamellar liposomes in water. The inclusion of DOPE, a "helper" lipid, is crucial as it aids in the destabilization of the endosomal membrane following uptake, facilitating the release of the nucleic acid cargo into the cytoplasm.

The Mechanism of Lipofection: A Step-by-Step Overview

The process of this compound-mediated transfection is elegant in its simplicity and effectiveness. It can be broken down into the following key stages:

-

Lipoplex Formation: When the positively charged this compound liposomes are mixed with negatively charged nucleic acids (DNA or RNA) in a serum-free medium, they spontaneously form stable complexes known as "lipoplexes."[1] This process is rapid and results in the encapsulation of the nucleic acid material.

-

Adsorption to the Cell Surface: The net positive charge of the lipoplexes facilitates their electrostatic interaction with the negatively charged proteoglycans on the surface of the cell membrane.

-

Cellular Uptake: The primary mechanism of entry for lipoplexes into the cell is through endocytosis.[12][13] Both clathrin-mediated and caveolae-mediated endocytic pathways have been implicated in the uptake of cationic lipid-nucleic acid complexes.[12][13][14]

-

Endosomal Escape: Once inside the cell and enclosed within an endosome, the "proton sponge" effect comes into play. The cationic lipids within the lipoplex can buffer the acidic environment of the endosome, leading to an influx of protons and chloride ions. This influx causes osmotic swelling and eventual rupture of the endosomal membrane, releasing the nucleic acid into the cytoplasm. The helper lipid DOPE further aids in this process by promoting the fusion of the lipoplex with the endosomal membrane.

-

Nuclear Entry and Gene Expression: For DNA to be transcribed, it must enter the nucleus. In dividing cells, this can occur during mitosis when the nuclear envelope breaks down. In non-dividing cells, the mechanism is less clear, but it is believed that the nuclear pore complexes play a role. Once in the nucleus, the transfected DNA can be transcribed and translated into the desired protein.

Quantitative Performance Data

The original 1987 paper by Felgner et al. provided compelling evidence for the superior performance of this compound compared to existing methods. The following tables summarize some of the key quantitative findings from this and subsequent comparative studies.

| Transfection Method | Cell Line | Relative Transfection Efficiency (Compared to DEAE-Dextran) | Reference |

| Lipofection | CV-1 | ~100-fold higher | [2] |

| Lipofection | COS-7 | ~5 to 10-fold higher | [2] |

| Calcium Phosphate | CV-1 | ~10-fold higher | [2] |

| Calcium Phosphate | COS-7 | ~2 to 5-fold higher | [2] |

| Cell Line | This compound Transfection Efficiency (%) | This compound Cell Viability (%) | Reference |

| Huh-7 | Low (relative efficiency of 8.91% compared to the best reagent) | 75.34 | [15] |

| SH-SY5Y | 26.40 | High | [15] |

| JU77 | Low | High (relative to more toxic reagents) | [15] |

Note: Transfection efficiencies and cytotoxicity are highly cell-type dependent and can be influenced by various experimental parameters.

Experimental Protocols

Original Lipofection Protocol (Felgner et al., 1987)

This protocol is based on the original publication and serves as a historical reference.

Materials:

-

Plasmid DNA

-

This compound reagent (DOTMA:DOPE 1:1 liposomes)

-

Hepes-buffered saline (HBS): 150 mM NaCl, 20 mM Hepes, pH 7.4

-

Cells to be transfected

Procedure:

-

Dilute the DNA and the this compound reagent separately in HBS.

-

Mix the diluted DNA and this compound solutions. Lipoplexes will form immediately. A typical ratio is 1-10 µg of DNA to 100 µg of total lipid.

-

Add the lipoplex solution to the cells, which should be at approximately 50% confluency.

-

Incubate the cells with the lipoplexes for a designated period (e.g., 4 hours).

-

After the incubation, remove the transfection medium and replace it with fresh, complete growth medium.

-

Assay for gene expression at an appropriate time point (e.g., 24-72 hours post-transfection).[2]

Modern Optimized Protocol for this compound Reagent

This protocol is a generalized version based on current manufacturer recommendations.

Materials:

-

Plasmid DNA (high quality)

-

This compound™ Transfection Reagent

-

Opti-MEM™ I Reduced Serum Medium

-

Adherent mammalian cells in a 6-well plate

Procedure:

-

Cell Plating: The day before transfection, seed cells in a 6-well plate in 2 mL of their normal growth medium without antibiotics, so they are 40-60% confluent at the time of transfection.[10]

-

Complex Formation: a. In a sterile tube, dilute 1-5 µg of plasmid DNA in 100 µL of Opti-MEM™ I Medium. Mix gently.[10][11] b. In a separate sterile tube, dilute 2-25 µL of this compound™ Reagent in 100 µL of Opti-MEM™ I Medium. Mix gently and incubate for 30-45 minutes at room temperature.[10][11] c. Combine the diluted DNA and the diluted this compound™ Reagent. Mix gently and incubate for 10-15 minutes at room temperature to allow the lipoplexes to form. The solution may appear cloudy.[10][11]

-

Transfection: a. Remove the growth medium from the cells and wash once with serum-free medium. b. Add the 200 µL of lipoplex solution to the well. c. Add 1.8 mL of serum-free medium to the well and mix gently by rocking the plate. d. Incubate the cells at 37°C in a CO2 incubator for 5-24 hours.[10]

-

Post-Transfection: a. After the incubation period, add 2 mL of growth medium containing serum. b. Incubate the cells for another 24-48 hours before analyzing for transgene expression.[10]

Visualizing the Process: Workflows and Mechanisms

To better illustrate the core concepts of this compound transfection, the following diagrams have been generated using the DOT language.

Caption: A flowchart illustrating the key steps in a typical this compound transfection experiment.

References

- 1. Lipofection: a highly efficient, lipid-mediated DNA-transfection procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Lipofection: a highly efficient, lipid-mediated DNA-transfection procedure. | Semantic Scholar [semanticscholar.org]

- 4. Felgner, P.L., Gadek, T.R., Holm, M., Roman, R., Chan, H.W., Wenz, M., Northrop, J.P., Ringold, G.M. and Danielsen, M. (1987) Lipofection A Highly Efficient, Lipidmediated DNA-Transfection Procedure. Proceedings of the National Academy of Sciences of the United States of America, 84, 7413-7417. - References - Scientific Research Publishing [scirp.org]

- 5. Lipofection: a highly efficient, lipid-mediated DNA-transfection procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Cationic liposome-mediated transfection with this compound™ reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gene Transfer into Mammalian Cells Using Calcium Phosphate and DEAE-Dextran | Springer Nature Experiments [experiments.springernature.com]

- 9. Structural basis of DOTMA for its high intravenous transfection activity in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. The Mechanism of Lipofectamine 2000 Mediated Transmembrane Gene Delivery [scirp.org]

- 13. scirp.org [scirp.org]

- 14. Cellular uptake of modified mRNA occurs via caveolae-mediated endocytosis, yielding high protein expression in slow-dividing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Lipofectin: A Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling guidelines for the use of Lipofectin transfection reagent in a laboratory setting. The information is intended to ensure the safe and effective application of this reagent in research and development.

Introduction to this compound

This compound® Reagent is a widely used transfection reagent for the delivery of DNA, RNA, and oligonucleotides into eukaryotic cells.[1] It is a 1:1 (w/w) liposome formulation of the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and the neutral lipid dioleoylphosphatidylethanolamine (DOPE) in membrane-filtered water.[1][2] The positively charged DOTMA lipid interacts with the negatively charged phosphate backbone of nucleic acids, facilitating the formation of a lipid-DNA complex. This complex then fuses with the cell membrane, enabling the entry of the nucleic acid into the cell.

Safety and Handling Guidelines

2.1. Hazard Identification

This compound is not classified as hazardous according to GHS standards. However, as with all laboratory chemicals, it should be handled with care.

2.2. Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound:

-

Eye Protection: Safety glasses or goggles are required to prevent accidental splashes to the eyes.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn to avoid skin contact.

-

Body Protection: A laboratory coat is necessary to protect clothing and skin.

2.3. First Aid Measures

-

After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation develops.

-

After skin contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.

-

After inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

2.4. Storage and Disposal

-

Storage: this compound should be stored at +4°C.[2][3] Do not freeze the reagent, as this can disrupt the liposome structure and reduce its effectiveness.[3] When stored properly, the reagent is guaranteed stable for six months.[2]

-

Disposal: Dispose of waste materials in accordance with all local, state, and federal regulations. Unused reagent and contaminated materials should be handled as chemical waste.

Data Presentation

The following tables summarize quantitative data regarding the use and performance of this compound.

Table 1: Recommended Starting Conditions for Transfection in a 6-Well Plate

| Parameter | Adherent Cells |

| Cell Seeding Density | 1–2 × 10^5 cells/well |

| DNA Amount | 1–2 µg |

| This compound Volume | 2–20 µL |

| Final Volume | 1 mL |

Table 2: Cell Viability after Transfection with this compound

| Cell Line | Cell Viability (%) | Transfection Efficacy (%) |

| HepG2 | 89.54 | 8.29 |

| HEK293 | 87.29 | Not specified |

Note: Cell viability and transfection efficacy are cell-type dependent and can be influenced by various experimental factors.

Experimental Protocols

General Protocol for Transfection of Adherent Mammalian Cells

This protocol is a standard starting point for transfecting adherent cells in a 6-well plate format. Optimization may be necessary for specific cell types and experimental conditions.

Materials:

-

This compound® Reagent

-

Opti-MEM® I Reduced Serum Medium

-

Plasmid DNA (0.5-1.0 µg/µL)

-

Adherent cells in a 6-well plate (40-60% confluent)

-

Sterile microcentrifuge tubes

Procedure:

-

Cell Plating: One day prior to transfection, seed cells in a 6-well plate in their normal growth medium without antibiotics, aiming for 40-60% confluency at the time of transfection.

-

Preparation of DNA-Lipofectin Complexes (for one well): a. In a sterile microcentrifuge tube, dilute 1-2 µg of plasmid DNA in 100 µL of Opti-MEM® I medium. b. In a separate sterile microcentrifuge tube, dilute 2-20 µL of this compound® Reagent in 100 µL of Opti-MEM® I medium. c. Combine the diluted DNA and diluted this compound® solutions. Mix gently by pipetting up and down and incubate at room temperature for 10-15 minutes to allow for complex formation.

-

Transfection: a. Remove the growth medium from the cells and wash once with 2 mL of serum-free medium. b. Add 0.8 mL of serum-free medium to the tube containing the DNA-Lipofectin complexes. c. Gently add the 1 mL of the complex-containing medium to the well of cells. d. Incubate the cells at 37°C in a CO2 incubator for 5-24 hours.

-

Post-Transfection: a. After the incubation period, replace the transfection medium with 2 mL of fresh, complete growth medium. b. Assay for gene expression 24-72 hours post-transfection.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes and workflows related to this compound-mediated transfection.

Caption: Mechanism of this compound-mediated transfection.

Caption: General experimental workflow for this compound transfection.

Caption: Troubleshooting common issues in this compound transfection.

References

An In-depth Technical Guide to the Shelf Life and Proper Storage of Lipofectin® Transfection Reagent

For researchers, scientists, and drug development professionals utilizing Lipofectin® for the delivery of nucleic acids into eukaryotic cells, a comprehensive understanding of its stability and handling requirements is paramount for reproducible and optimal transfection outcomes. This technical guide provides a detailed overview of the recommended storage conditions, shelf life, and handling procedures for this compound® Transfection Reagent.

Composition and Quality Control

This compound® Reagent is a widely used cationic liposome formulation for the transfection of DNA, RNA, and oligonucleotides into mammalian and plant cells.[1][2] It consists of a 1:1 (w/w) mixture of the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and the neutral lipid dioleoyl phosphatidylethanolamine (DOPE) in membrane-filtered water.[1][2]

To ensure product quality and performance, each lot of this compound® undergoes rigorous quality control testing. This includes screening for the absence of microbial contamination and a functional assay to confirm its transfection efficiency.[3] The functional assay typically involves the transfection of a reporter plasmid into a specific cell line, such as BHK-21 cells, to verify the reagent's performance.[3] While specific details are proprietary, similar lipid-based transfection reagents are also assessed for their chemical integrity and physical properties using techniques like quantitative high-performance liquid chromatography (HPLC) and particle size measurement.[4]

Shelf Life and Storage Conditions

The stability of this compound® is critical for its efficacy. Adherence to the recommended storage conditions is essential to maintain its performance over time.

Storage Temperature: this compound® should be stored at +4°C upon receipt.[5][6] It is imperative to not freeze the reagent, as this can negatively impact its performance.[6][7][8]

Shelf Life: When stored properly at +4°C, this compound® is guaranteed to be stable for at least 6 months .[2][5] Some sources suggest that lipid-based transfection reagents can remain stable for up to 12 months when stored in a sealed container at 4°C.[7][8] For the most accurate expiration date, users should always refer to the product label.[6]

The following table summarizes the key storage and stability information for this compound®.

| Parameter | Recommendation | Notes |

| Storage Temperature | +4°C | Do not freeze. |

| Guaranteed Shelf Life | 6 months | Refer to the product label for the specific expiration date. |

| Shipping Condition | Wet Ice | Some related reagents are shipped at ambient temperature without compromising stability. |

Proper Handling and Use

To ensure optimal performance and avoid degradation of the reagent, the following handling procedures are recommended:

-

Mixing: Before each use, it is important to gently mix the this compound® solution.[1][3]

-

Aseptic Technique: As with all cell culture reagents, use sterile techniques when handling this compound® to prevent microbial contamination.

-

Long-term Storage: For long-term storage at 4°C, it is advisable to briefly centrifuge the vial before use to collect all the liquid at the bottom, as some evaporation may occur over time, potentially altering the lipid concentration.[7][8][9]

-

Complex Formation: The formation of DNA-Lipofectin® complexes is a critical step in the transfection process. It is recommended to dilute both the DNA and this compound® in a serum-free medium, such as Opti-MEM® I Reduced Serum Medium, before combining them.[1][3] The complexes are typically stable for up to 6 hours at room temperature when prepared in an appropriate medium.[8][10]

Experimental Protocols

While detailed protocols for the stability testing of this compound® are not publicly available, the following section provides a general protocol for its use in the transfection of adherent mammalian cells, which also serves as the basis for functional quality control assays.

Standard Transfection Protocol for Adherent Cells in a 6-well Plate

This protocol is a standard procedure for transfecting adherent mammalian cells and can be adapted for other plate formats by adjusting the volumes and amounts of reagents proportionally.

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate in their appropriate growth medium without antibiotics, aiming for 40-60% confluency at the time of transfection.[3]

-

Preparation of DNA Solution: In a sterile tube, dilute 1-5 µg of plasmid DNA in 100 µL of serum-free medium (e.g., Opti-MEM® I).

-

Preparation of this compound® Solution: In a separate sterile tube, gently mix the this compound® reagent. Dilute 2-25 µL of this compound® in 100 µL of serum-free medium. Incubate at room temperature for 30-45 minutes.[1][3]

-

Formation of DNA-Lipofectin® Complexes: Combine the diluted DNA and the diluted this compound® (total volume of 200 µL). Mix gently and incubate at room temperature for 10-15 minutes.[1][3] The solution may appear cloudy.

-

Transfection: Add the 200 µL of the DNA-Lipofectin® complexes to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 5-24 hours.[3]

-

Post-Transfection: After the incubation period, the medium containing the transfection complexes can be replaced with fresh, complete growth medium.

-

Gene Expression Analysis: Assay for transgene expression 24-72 hours post-transfection.

Visualizing Workflows and Mechanisms

To further aid in the proper handling and understanding of this compound®, the following diagrams illustrate the recommended storage and handling workflow, as well as the mechanism of cationic lipid-mediated transfection.

Caption: Recommended workflow for the storage and handling of this compound® reagent.

Caption: Simplified diagram of the this compound® transfection mechanism.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Invitrogen this compound Transfection Reagent 4 mL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 3. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - US [thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Lipofectamine 2000 | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound™ Transfection Reagent, 1 mL - FAQs [thermofisher.com]

A Technical Guide: Comparing Lipofectin to Early Transfection Methods

For Researchers, Scientists, and Drug Development Professionals

The introduction of foreign nucleic acids into eukaryotic cells, a process known as transfection, is a cornerstone of modern molecular biology. It enables the study of gene function, protein expression, and the development of novel therapeutics. While a variety of methods exist today, early techniques laid the groundwork for these advancements. This guide provides an in-depth technical comparison of Lipofectin, a well-established cationic lipid-based transfection reagent, with two of the earliest and most fundamental transfection methods: calcium phosphate precipitation and electroporation.

Principles of Transfection Methods

This compound (Lipofection)

Lipofection utilizes a synthetic cationic lipid formulation, such as this compound, which consists of N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and dioleoyl phosphatidylethanolamine (DOPE). The positively charged DOTMA interacts electrostatically with the negatively charged phosphate backbone of nucleic acids (DNA or RNA), leading to the formation of lipid-nucleic acid complexes called lipoplexes.[1][2] These lipoplexes, which have a net positive charge, can then associate with the negatively charged cell membrane and are taken up by the cell, primarily through endocytosis.[3] The helper lipid, DOPE, is thought to facilitate the fusion of the liposome with the cell membrane and the subsequent release of the nucleic acid into the cytoplasm.[4] For gene expression to occur, the DNA must then be transported to the nucleus. This process is more efficient in dividing cells, where the nuclear envelope breaks down during mitosis, but this compound has also been shown to facilitate nuclear entry in non-dividing cells.[4]

Calcium Phosphate Precipitation

This chemical method, one of the first to be developed, is based on the co-precipitation of calcium chloride with plasmid DNA in a phosphate-buffered solution.[5] This forms a fine precipitate of calcium phosphate-DNA complexes that adhere to the cell surface and are taken up by the cell, presumably through endocytosis.[5] The success of this method is highly dependent on the pH of the buffer and the slow, controlled formation of the precipitate.[5]

Electroporation

Electroporation is a physical method that uses a brief, high-voltage electrical pulse to create transient pores in the cell membrane.[6] This temporary permeabilization allows for the direct entry of nucleic acids from the surrounding medium into the cytoplasm.[6] The key parameters that influence the efficiency of electroporation are the strength of the electric field, the length of the pulse, and the composition of the electroporation buffer.[6]

Quantitative Data Comparison

The choice of transfection method often involves a trade-off between efficiency and cell viability. The following tables summarize the quantitative data available for this compound, calcium phosphate, and electroporation. It is important to note that transfection efficiencies and cytotoxicity are highly cell-type dependent.

| Method | Reported Transfection Efficiency | Key Advantages | Key Disadvantages |

| This compound | 5 to >100-fold more effective than calcium phosphate or DEAE-dextran[7] | High efficiency in a broad range of cell types, reproducible, suitable for DNA, RNA, and oligonucleotides[1] | Higher cost, cytotoxicity can be a concern with increasing concentrations[8] |

| Calcium Phosphate | Generally lower than lipofection[9] | Inexpensive, simple procedure[5] | Highly sensitive to pH and reagent quality, lower efficiency, can be toxic to some cell types[9] |

| Electroporation | Can be very high, but highly variable depending on cell type and parameters[6] | Rapid, effective for a wide range of cell types (including those difficult to transfect by chemical means)[6] | Can cause significant cell death, requires specialized equipment, optimization of electrical parameters is crucial[6] |

| Method | Reported Cytotoxicity |

| This compound | Toxicity increases with increasing amounts of the reagent[8] |

| Calcium Phosphate | Can be toxic to some cell types, particularly with prolonged exposure to the precipitate |

| Electroporation | Can be highly variable and is a significant drawback of the method[8] |

Experimental Protocols

This compound Transfection Protocol for Adherent Mammalian Cells (6-well plate format)

Materials:

-

This compound™ Reagent

-

Opti-MEM™ I Reduced Serum Medium

-

Plasmid DNA (1-5 µg)

-

Adherent cells in a 6-well plate (70-90% confluent)

-

Growth medium without antibiotics

Procedure:

-

One day prior to transfection, seed the cells in a 6-well plate in their normal growth medium without antibiotics, aiming for 70-90% confluency at the time of transfection.[10]

-

On the day of transfection, prepare the following solutions in separate sterile tubes:

-

Solution A (DNA solution): Dilute 1-5 µg of plasmid DNA in 100 µl of Opti-MEM™ I medium.[1]

-

Solution B (this compound solution): Gently mix the this compound™ Reagent. In a separate tube, dilute 2-25 µl of this compound™ in 100 µl of Opti-MEM™ I medium. Incubate at room temperature for 30-45 minutes.[1]

-

-

Combine Solution A and Solution B. Mix gently and incubate at room temperature for 10-15 minutes to allow the formation of DNA-lipid complexes. The solution may appear cloudy.[1]

-

While the complexes are forming, gently wash the cells once with serum-free medium.

-

Add the 200 µl of the DNA-lipid complex mixture dropwise to each well containing the cells. Gently rock the plate back and forth to ensure even distribution.[1]

-

Incubate the cells at 37°C in a CO2 incubator for 5-24 hours.[1]

-

After the incubation period, add 4 ml of complete growth medium to each well. There is no need to remove the transfection complexes.[1]

-

Incubate the cells for an additional 24-48 hours before assaying for transgene expression.[1]

Calcium Phosphate Transfection Protocol for Adherent Cells (10 cm dish format)

Materials:

-

2.5 M CaCl2

-

2x HEPES-buffered saline (HBS), pH 7.05

-

Plasmid DNA (10-50 µg)

-

Adherent cells in a 10 cm dish (50-80% confluent)

-

Complete growth medium

Procedure:

-

One day before transfection, seed cells in a 10 cm dish so they are 50-80% confluent on the day of transfection.

-

Prepare the DNA-calcium chloride solution:

-

In a sterile tube, add 10-50 µg of high-quality plasmid DNA.

-

Add sterile water to a final volume of 450 µl.

-

Add 50 µl of 2.5 M CaCl2. Mix well.

-

-

Prepare the phosphate buffer solution:

-

In a separate sterile tube, add 500 µl of 2x HBS.

-

-

Slowly add the DNA-CaCl2 solution dropwise to the 2x HBS while gently vortexing or bubbling air through the HBS solution. A fine, opalescent precipitate should form.

-

Incubate the mixture at room temperature for 20-30 minutes.

-

Add the calcium phosphate-DNA precipitate dropwise and evenly over the surface of the medium in the 10 cm dish. Gently swirl the plate to distribute the precipitate.

-

Incubate the cells at 37°C in a CO2 incubator for 4-16 hours.

-

After incubation, remove the medium containing the precipitate and wash the cells gently with phosphate-buffered saline (PBS).

-

Add fresh, complete growth medium to the cells.

-

Incubate for 24-72 hours before assaying for gene expression.

Electroporation Protocol for Suspension Cells

Materials:

-

Electroporation cuvettes (0.4 cm gap)

-

Electroporator

-

Plasmid DNA (10-50 µg)

-

Suspension cells (in log-phase growth)

-

Electroporation buffer (e.g., serum-free medium or a specialized electroporation buffer)

-

Complete growth medium

Procedure:

-

Grow cells to a sufficient density and ensure they are in the logarithmic phase of growth.

-

Harvest the cells by centrifugation and wash them once with the electroporation buffer.

-

Resuspend the cells in cold electroporation buffer at a concentration of 5 x 10^6 to 1 x 10^7 cells/ml.

-

Add 10-50 µg of plasmid DNA to the cell suspension.

-

Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette.

-

Place the cuvette in the electroporator and deliver the electrical pulse using pre-optimized settings for the specific cell type.

-

After the pulse, immediately transfer the cells from the cuvette to a culture dish containing pre-warmed complete growth medium.

-

Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound-mediated transfection workflow.

Caption: Calcium phosphate transfection workflow.

Caption: Electroporation transfection workflow.

Conclusion

This compound represented a significant advancement over early transfection methods like calcium phosphate precipitation and electroporation. Its development introduced a more efficient, reproducible, and broadly applicable method for introducing nucleic acids into eukaryotic cells. While calcium phosphate remains a cost-effective option for some applications and electroporation is invaluable for transfecting difficult cell lines, lipofection-based reagents like this compound offer a robust and versatile tool for a wide range of molecular biology research and drug development applications. The choice of the optimal transfection method will always depend on the specific cell type, the nature of the nucleic acid to be delivered, and the experimental goals, with a careful consideration of the trade-offs between transfection efficiency and cytotoxicity.

References

- 1. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. scirp.org [scirp.org]

- 4. Lipofectamine - Wikipedia [en.wikipedia.org]

- 5. Transfection methods for high-throughput cellular assays of voltage-gated calcium and sodium channels involved in pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Electroporation- and Liposome-Mediated Co-Transfection of Single and Multiple Plasmids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lipofectamine 2000 | Thermo Fisher Scientific - SG [thermofisher.com]

Theoretical Efficiency of Lipofectin in Primary Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of using Lipofectin for the transfection of primary cell lines. This compound, a pioneering cationic lipid-based transfection reagent, is a 1:1 (w/w) formulation of N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and dioleoylphosphatidylethanolamine (DOPE).[1] While newer reagents have since been developed, understanding the foundational principles of this compound's mechanism and its efficiency in these more challenging cell types remains critical for troubleshooting and optimizing transfection protocols.

Core Principles of this compound-Mediated Transfection

The process of introducing nucleic acids into eukaryotic cells using this compound, a method known as lipofection, is a multi-step process governed by electrostatic interactions and cellular uptake mechanisms. The theoretical efficiency of this process is contingent on the successful navigation of several cellular barriers.

The cationic nature of the DOTMA lipid is central to the process.[2] Its positively charged headgroup interacts spontaneously with the negatively charged phosphate backbone of nucleic acids (DNA or RNA), leading to the condensation of the nucleic acid and the formation of a cationic lipid-nucleic acid complex, often referred to as a "lipoplex".[3][4] The helper lipid, DOPE, which is neutrally charged, plays a crucial role in destabilizing the lipid bilayer, which facilitates the fusion of the lipoplex with the cell membrane and subsequent endosomal escape.[5]

Once formed, the positively charged lipoplexes are drawn to the negatively charged surface of the cell membrane. The primary route of entry into the cell is through endocytosis, a process by which the cell internalizes substances by engulfing them in a vesicle. Both clathrin-mediated and caveolae-mediated endocytosis have been implicated in the uptake of cationic lipid-DNA complexes. The specific pathway utilized can be cell-type dependent.

Following internalization, the lipoplex is enclosed within an endosome. For successful transfection, the nucleic acid must be released from the endosome into the cytoplasm before it is degraded by lysosomal enzymes. The fusogenic properties of DOPE are thought to be critical at this stage, promoting the destabilization of the endosomal membrane and the release of the nucleic acid cargo. Once in the cytoplasm, DNA must then be transported to the nucleus for transcription to occur. This nuclear entry is a significant barrier, particularly in non-dividing primary cells.

Quantitative Analysis of this compound Transfection Efficiency in Primary Cell Lines

The practical efficiency of this compound in primary cells is generally lower and more variable than in immortalized cell lines. This is attributed to several factors, including the often slower division rate of primary cells, their more robust cellular defense mechanisms, and variations in membrane composition and endocytic capacity. The following tables summarize available quantitative data on the transfection efficiency and cytotoxicity of this compound in various primary cell lines.

| Primary Cell Line | Transfection Efficiency (%) | Cell Viability (%) | Reference Reporter Gene | Notes |

| Primary Myoblasts | 22.33 | 89.92 | Single-stranded oligonucleotides | Efficiency was noted to be lower than more modern reagents like Lipofectamine 3000 and RNAiMAX in the same study.[6] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | ~4.7 | Not specified | Plasmid DNA | This study also noted that this compound exhibited marked inhibition of endothelial cell proliferation.[2] |

| Primary Neurons | 1-5 (general lipofection) | Not specified | Plasmid DNA | Transfection of postmitotic neurons with lipid-based reagents is notoriously challenging, with typical efficiencies in this low range.[7] |

It is important to note that transfection efficiency is highly dependent on experimental conditions, including the specific primary cell type and donor, the quality and quantity of the nucleic acid, the ratio of this compound to nucleic acid, and the incubation time.

Experimental Protocol: Determination of this compound Transfection Efficiency

This protocol outlines a key experiment to determine the transfection efficiency of this compound in a primary cell line using a reporter plasmid (e.g., expressing Green Fluorescent Protein - GFP).

Materials:

-

Primary cells of interest

-

Appropriate culture medium and supplements

-

This compound™ Reagent

-

Reporter plasmid DNA (e.g., pEGFP-N1)

-

Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)

-

6-well tissue culture plates

-

Microcentrifuge tubes